2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a fluorophenyl group, and an amine hydrochloride. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenol is reacted with a suitable electrophile, such as a halomethyl oxadiazole.
Formation of the amine hydrochloride:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the fluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the oxadiazole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
- 2-(5-((4-Bromophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
- 2-(5-((4-Methylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
Uniqueness
2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2.ClH/c12-8-1-3-9(4-2-8)16-7-11-14-10(5-6-13)15-17-11;/h1-4H,5-7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHXQOSRQFCWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=NO2)CCN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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